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Morpholin-3-one

Cat. No.: B089469
CAS No.: 109-11-5
M. Wt: 101.1 g/mol
InChI Key: VSEAAEQOQBMPQF-UHFFFAOYSA-N
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Description

Historical Context of Morpholine-Related Heterocycles in Synthetic Chemistry

The journey of morpholine (B109124) and its derivatives in synthetic chemistry is a rich narrative of discovery and innovation. Morpholine itself, a saturated heterocycle named by Ludwig Knorr who incorrectly believed it to be part of morphine's structure, has long been recognized for its utility. wikipedia.org Its applications span from being a common additive for pH adjustment in industrial steam systems to a crucial building block in the synthesis of pharmaceuticals. wikipedia.org

The exploration of morpholine-related heterocycles has been driven by the quest for novel compounds with desirable biological and chemical properties. The introduction of a carbonyl group to form morpholinones, such as morpholin-3-one and its isomer morpholin-2-one (B1368128), significantly expanded the synthetic possibilities and the range of accessible molecular architectures. researchgate.net Early synthetic methods often relied on classical cyclization reactions, which have since been supplemented by more advanced strategies. researchgate.net

Significance of the this compound Core in Modern Organic Chemistry

The this compound core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. researchgate.netjchemrev.com Its significance stems from several key attributes:

Structural Versatility: The this compound ring can be readily functionalized at various positions, allowing for the creation of a diverse library of derivatives. ijprs.com

Physicochemical Properties: The presence of both hydrogen bond donors and acceptors, along with a degree of conformational flexibility, allows this compound derivatives to interact favorably with biological targets. taylorandfrancis.comresearchgate.net This can lead to improved pharmacokinetic properties, such as enhanced solubility and membrane permeability. researchgate.netacs.org

Synthetic Accessibility: A variety of synthetic routes to the this compound core have been developed, ranging from traditional cyclizations to modern catalytic methods. researchgate.netresearchgate.net This accessibility makes it an attractive starting point for synthetic campaigns.

The this compound moiety is a key intermediate in the synthesis of a range of compounds, including those with potential therapeutic applications. chemicalbook.com

Overview of Research Directions and Evolution of the Field

Research involving this compound has evolved from fundamental synthetic explorations to highly focused applications in drug discovery and materials science. ontosight.aibiosynce.com Key research directions include:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, stereoselective, and environmentally friendly ways to synthesize substituted morpholin-3-ones. researchgate.netchemrxiv.org This includes the development of multicomponent reactions and catalytic asymmetric syntheses. researchgate.net

Medicinal Chemistry Applications: A significant area of research focuses on the design and synthesis of this compound derivatives as potential therapeutic agents. Studies have explored their utility as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aiontosight.ainih.gov For instance, certain derivatives have been investigated as inhibitors of enzymes like EGFR tyrosine kinase. nih.gov

Exploration of Biological Mechanisms: Research is ongoing to understand how this compound derivatives exert their biological effects. This includes studies on their interaction with specific cellular targets and pathways. For example, some derivatives have been shown to induce apoptosis in cancer cells by affecting proteins like p53 and Fas. chemicalbook.comnih.gov

The field continues to expand, with a growing number of publications and patents highlighting the sustained interest in this versatile heterocyclic system. e3s-conferences.orgresearchgate.netsci-hub.se

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 109-11-5 chemicalbook.comchemicalbook.com
Molecular Formula C₄H₇NO₂ ontosight.aichemicalbook.com
Molecular Weight 101.10 g/mol chemicalbook.com
Appearance White powdery solid chemicalbook.com
Melting Point ~50-60 °C ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B089469 Morpholin-3-one CAS No. 109-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-3-one
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InChI

InChI=1S/C4H7NO2/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VSEAAEQOQBMPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3074444
Record name 3-Morpholinone
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Molecular Weight

101.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

109-11-5
Record name 3-Morpholinone
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Record name 3-Morpholinone
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Record name Morpholin-3-one
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Synthetic Methodologies for Morpholin 3 One and Its Derivatives

Classical Cyclization Strategies for Morpholin-3-one Ring Formation

The formation of the this compound ring is predominantly achieved through cyclization reactions, which can be either intermolecular or intramolecular in nature. These classical approaches have been refined over the years to improve yields and accommodate a variety of substituents.

Intermolecular Cyclization Approaches

Intermolecular strategies involve the reaction between two different molecules to form the this compound ring in a single or multi-step process.

One common approach to synthesizing N-substituted morpholin-3-ones involves the reaction of an N-substituted 2-aminoethanol with an ester of 2-chloroacetic acid, such as ethyl chloroacetate. This method proceeds through an initial N-alkylation of the aminoethanol by the chloroacetate, followed by a subsequent intramolecular cyclization to yield the desired this compound derivative. For instance, N-protected-5-substituted morpholin-3-ones can be prepared in two steps from the corresponding amino alcohols by treatment with ethyl chloroacetate, followed by protection of the amide. researchgate.net

A widely utilized method for the synthesis of morpholin-3-ones involves the reaction of an N-substituted 2-aminoethanol with chloroacetyl chloride. This reaction typically proceeds by first forming an N-(2-hydroxyethyl)chloroacetamide intermediate, which then undergoes an intramolecular cyclization under basic conditions to furnish the this compound ring. google.com For example, the reaction of N-(2-Hydroxyethyl)aniline with chloroacetyl chloride yields 4-phenylthis compound. google.com This method is a common approach for the annulation of 1,2-amino alcohols. chemrxiv.org

Table 1: Synthesis of this compound via N-Substituted 2-Aminoethanol and Chloroacetyl Chloride

Starting MaterialReagentProductNotes
EthanolamineChloroacetyl Chloride2-Acetyl chloride aminoethanol (intermediate)Intermediate undergoes ring closing under alkaline conditions to form this compound. google.com
N-(2-Hydroxyethyl)anilineChloroacetyl Chloride4-Phenylthis compoundA step in a multi-step synthesis. google.com

A notable synthetic route to a key precursor of the anticoagulant rivaroxaban, 4-(4-nitrophenyl)this compound (B139987), involves the initial condensation of 4-chloro nitrobenzene (B124822) with morpholine (B109124). acs.orgacs.orgx-mol.net This reaction forms 4-(4-nitrophenyl)morpholine (B78992), which is then oxidized to the desired this compound derivative. acs.orgacs.orgx-mol.net An efficient process for this oxidation utilizes inexpensive sodium chlorite (B76162). acs.orgacs.org This method has been developed as a facile and economically efficient process. acs.orgacs.orgx-mol.net The resulting 4-(4-nitrophenyl)this compound can be further reduced to 4-(4-aminophenyl)this compound (B139978), another important intermediate. acs.orgacs.orgx-mol.net This reduction can be achieved using an iron(III)-catalyzed reaction with aqueous hydrazine. acs.orgacs.org

Table 2: Synthesis of 4-(4-Nitrophenyl)this compound Precursors

Reactant 1Reactant 2IntermediateOxidizing AgentProduct
4-Chloro NitrobenzeneMorpholine4-(4-Nitrophenyl)morpholineSodium Chlorite4-(4-Nitrophenyl)this compound

Data derived from multiple sources. acs.orgacs.orgx-mol.net

Reaction of N-Substituted 2-Aminoethanol with Chloroacetyl Chloride

Intramolecular Cyclization Approaches

Intramolecular cyclization involves a single molecule, which contains all the necessary functional groups, undergoing a ring-closing reaction.

This strategy involves the synthesis of a precursor molecule that already contains both the aminoethanol and the chloroacetyl functionalities. The subsequent intramolecular cyclization is typically induced by a base, which facilitates the nucleophilic attack of the hydroxyl group onto the carbon bearing the chlorine atom, leading to the formation of the this compound ring. This method is versatile and can be used to prepare a variety of substituted morpholin-3-ones. The key is the initial synthesis of the N,N-disubstituted 2-aminoethanol bearing the chloroacetyl group.

Base-Mediated Cyclization of N-(4-nitrophenyl)chloroacetamide

A notable method for the synthesis of 4-(4-nitrophenyl)this compound involves a two-step process starting from p-nitroaniline. The initial step is an amidation reaction where p-nitroaniline is treated with chloroacetyl chloride in dichloromethane (B109758) to form N-(4-nitrophenyl)chloroacetamide. This intermediate subsequently undergoes a base-mediated intramolecular cyclization to yield the desired this compound derivative. The use of sodium hydroxide (B78521) at an elevated temperature facilitates this ring-closing step. This condensation-cyclization strategy offers high purity and a total yield of 85.3% .

A key advantage of this method is the avoidance of a direct nitration step on the phenylthis compound core, which can lead to the formation of undesired ortho-isomers and presents challenges in purification and environmental impact due to the use of strong acids .

Synthesis from α-(2-chloroethoxy)-amides

The intramolecular cyclization of α-(2-chloroethoxy)-amides under basic conditions provides a direct route to the this compound ring system. This method involves the formation of the crucial C-O bond (bond 'd' in the morpholine ring structure) to complete the heterocyclic framework. For instance, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide can be cyclized by heating with potassium carbonate in acetonitrile (B52724) to produce 4-(4-nitrophenyl)this compound google.comnih.gov. Similarly, spiro-morpholin-3-ones can be synthesized from C-(2,3,4,6-Tetra-O-acyl-1-(2-chloroethoxy)-α-D-glycopyranosyl)formamides by treatment with potassium carbonate at reflux temperature in acetonitrile nih.govunideb.hu.

This approach has been utilized in the synthesis of various this compound derivatives, highlighting its utility in constructing this heterocyclic core nih.govunideb.hu.

Advanced and Modern Synthetic Routes

More contemporary synthetic strategies for accessing morpholin-3-ones often employ oxidation reactions or metal-catalyzed cyclizations, offering improved selectivity and milder reaction conditions compared to some classical methods.

Oxidation-Based Syntheses

Oxidation of suitable precursors represents a powerful and direct approach to introduce the ketone functionality at the 3-position of the morpholine ring.

The oxidation of a 3-hydroxymorpholine precursor is a straightforward method to generate the corresponding this compound. This transformation can be achieved using various oxidizing agents. For example, 5-hydroxymorpholinones can be oxidized to morpholine-3,5-diones using chromium(VI) oxide in pyridine (B92270) and chloroform (B151607) unideb.huresearchgate.net. The metabolism of N-nitrosomorpholine in rat liver microsomes has been shown to produce N-nitroso-2-hydroxymorpholine, which can be further oxidized nih.govoup.com. While not a direct synthesis of this compound itself, this demonstrates the biological relevance of hydroxymorpholine oxidation.

A highly efficient and selective method for the synthesis of 4-(4-nitrophenyl)this compound involves the acid-catalyzed oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite as the sole oxidant. This process, conducted in acetonitrile at 40°C, provides the desired product in high yield (97.7%) and purity (98.3%) exaly.comchemicalbook.com. The reaction is facilitated by the presence of sodium dihydrogen phosphate (B84403) dihydrate chemicalbook.com.

Furthermore, a transition-metal-free protocol utilizing catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite (B82951) (NaOCl) in the presence of sodium chlorite (NaClO2) has been developed for the C(sp3)–H oxidation of morpholines to 3-morpholinones. This environmentally friendly method uses inexpensive and innocuous reagents organic-chemistry.orgacs.org. The reaction conditions can be modulated to achieve selective oxidation acs.org.

Oxidation of 3-Hydroxymorpholine

Metal-Catalyzed Cyclizations

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings, including the this compound scaffold. These methods often proceed with high efficiency and stereoselectivity.

Palladium-catalyzed reactions are prominent in this area. For example, palladium-catalyzed tandem allylic substitution reactions have been employed for the asymmetric construction of morpholines acs.org. Another strategy involves a palladium-catalyzed three-component domino reaction of N-tosylaziridines, 2-iodophenol, and isocyanides to synthesize seven-membered 1,4-benzoxazepine (B8686809) rings, which are structurally related to morpholines mdpi.com. While not directly forming morpholin-3-ones, these examples showcase the power of metal catalysis in synthesizing related N,O-heterocycles. Gold-catalyzed tandem reactions of aziridines and propargyl alcohols also provide a route to morpholine derivatives mdpi.com. A review of metal-catalyzed cyclizations from 1993 to 2019 highlights various strategies for accessing morpholines and their unsaturated derivatives, underscoring the importance of this approach in heterocyclic synthesis researchgate.netresearchgate.net.

Data Tables

Table 1: Comparison of Synthetic Methods for 4-(4-Nitrophenyl)this compound

Synthetic MethodStarting MaterialKey ReagentsYieldPurityReference
Base-Mediated Cyclizationp-NitroanilineChloroacetyl chloride, NaOH85.3%99.9%
Synthesis from α-(2-chloroethoxy)-amide2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamidePotassium carbonate-- google.com
Acid-Catalyzed Oxidation4-(4-Nitrophenyl)morpholineSodium chlorite, Sodium dihydrogen phosphate dihydrate97.7%98.3% chemicalbook.com
Palladium-Catalyzed Oxidative Lactonization of N-substituted Diethanolamines to Morpholin-2-ones (Related Context)

While focused on the synthesis of morpholin-2-ones, the palladium-catalyzed oxidative lactonization of N-substituted diethanolamines provides a relevant context for the formation of the morpholine ring system. This method utilizes a palladium catalyst, such as [LPd(OAc)]2(2+)[OTf(-)]2, to facilitate the cyclization of diethanolamine (B148213) derivatives. nih.govresearchgate.netresearchgate.netacs.org The reaction proceeds via the oxidation of the alcohol functional groups, leading to the formation of a lactone ring. nih.gov For instance, the aerobic oxidative lactonization of N-Boc diethanolamine using a palladium catalyst can yield the corresponding N-Boc morpholin-2-one (B1368128) in good yields. nsf.gov The choice of ligand on the palladium catalyst can significantly influence the reaction's efficiency, with some ligands requiring lower catalyst loadings and offering improved performance. nsf.gov

Table 1: Palladium-Catalyzed Oxidative Lactonization of N-substituted Diethanolamines

Substrate Catalyst Product Yield Reference
N-Boc diethanolamine [(L3)Pd(μ-OAc)]2[OTf]2 N-Boc morpholin-2-one 87% nsf.gov
N-Phenyl diethanolamine [(L3)Pd(μ-OAc)]2[OTf]2 N-Phenyl morpholin-2-one Good nsf.gov
Diethylene glycol [(L3)Pd(μ-OAc)]2[OTf]2 p-dioxanone >99% nsf.gov
Rhodium(II) Acetate (B1210297) Catalyzed O-H and N-H Carbene Insertion Reactions

Rhodium(II) acetate has proven to be an effective catalyst for the synthesis of this compound derivatives through carbene insertion reactions. researchgate.netresearchgate.net This methodology involves the decomposition of diazo compounds in the presence of a rhodium(II) catalyst to generate a rhodium carbene intermediate. soton.ac.ukrsc.org This intermediate can then undergo either intermolecular O-H insertion or intramolecular N-H insertion to form the this compound ring. researchgate.net For example, the reaction of a diazo compound with an appropriate amino alcohol derivative in the presence of rhodium(II) acetate can lead to the formation of substituted this compound carboxylates. researchgate.netresearchgate.net This approach offers a versatile route to new building blocks for the synthesis of pharmaceutically relevant compounds. researchgate.net

Table 2: Rhodium(II) Acetate Catalyzed Carbene Insertion Reactions

Reactant 1 Reactant 2 Catalyst Product Key Feature Reference
Diazo compound Amino alcohol derivative Rh2(OAc)4 Substituted this compound carboxylate Intermolecular O-H and intramolecular N-H carbene insertion researchgate.net
Di-Et diazomalonate N-alkylanilines Rh2(OAc)4 2-(dialkylamino)malonate Carbene N-H insertion acs.org
Iron(III)-Catalyzed Diastereoselective Synthesis from 1,2-Amino Ethers and 1,2-Hydroxy Amines

Iron(III) catalysts can be employed for the diastereoselective synthesis of substituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.orgthieme-connect.comthieme-connect.com This method allows for the formation of either the C-O or C-N bond to construct the morpholine ring. organic-chemistry.orgthieme-connect.com The reaction temperature is a critical parameter, with higher temperatures often leading to improved diastereoselectivity. thieme-connect.com A plausible mechanism involving a thermodynamic equilibrium has been proposed to explain the preferential formation of the cis diastereoisomer. thieme-connect.comthieme-connect.com This approach has been successfully applied to synthesize a variety of 2,6- and 3,5-disubstituted morpholines. organic-chemistry.orgthieme-connect.com

Table 3: Iron(III)-Catalyzed Diastereoselective Morpholine Synthesis

Starting Material Catalyst Key Feature Product Reference
1,2-Amino ether with allylic alcohol Iron(III) salt Diastereoselective C-O or C-N bond formation 2,6-Disubstituted morpholine organic-chemistry.orgthieme-connect.com
1,2-Hydroxy amine with allylic alcohol Iron(III) salt Thermodynamic control of diastereoselectivity 3,5-Disubstituted morpholine organic-chemistry.orgthieme-connect.com
Pd(0)-Catalyzed Tsuji-Trost Reaction Followed by Fe(III)-Catalyzed Heterocyclization

A one-pot reaction sequence combining a palladium(0)-catalyzed Tsuji-Trost reaction with an iron(III)-catalyzed heterocyclization provides an efficient route to various substituted morpholines. organic-chemistry.orgorganic-chemistry.orgacs.org This process starts with the reaction of vinyloxiranes with amino alcohols in the presence of a Pd(0) catalyst, which is known as the Tsuji-Trost reaction. researchgate.netorganic-chemistry.orgacs.orgwikipedia.org This is followed by an in-situ Fe(III)-catalyzed heterocyclization to yield the morpholine ring. organic-chemistry.orgacs.org This methodology has been successfully used to synthesize 2,3-, 2,5-, and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines with good to excellent yields and diastereoselectivities. acs.org

Table 4: Tandem Pd(0)-Catalyzed Tsuji-Trost/Fe(III)-Catalyzed Heterocyclization

Reactant 1 Reactant 2 Catalysts Product Key Features Reference
Vinyloxirane Amino alcohol Pd(0) and Fe(III) Substituted morpholine One-pot, good yields and diastereoselectivity organic-chemistry.orgacs.org

Organocatalytic and Asymmetric Syntheses

Organocatalytic Asymmetric [3+3]-Cycloaddition for Enantioselective Functionalized this compound Synthesis

An organocatalytic asymmetric [3+3]-cycloaddition reaction has been developed for the enantioselective synthesis of functionalized morpholin-3-ones. researchgate.net This reaction occurs between γ-hydroxy-α,β-unsaturated ketones and in situ generated azaoxyallyl cations. researchgate.net A cinchonidine-derived squaramide is used as the organocatalyst. researchgate.net This method is tolerant of various substrates, providing access to the desired functionalized morpholin-3-ones in moderate yields and with good-to-excellent enantioselectivities, reaching up to 90% ee. researchgate.net The [3+3] cycloaddition strategy is a powerful tool for constructing six-membered heterocyclic rings. rsc.orgacs.org

Table 5: Organocatalytic Asymmetric [3+3]-Cycloaddition

Reactant 1 Reactant 2 Organocatalyst Product Enantiomeric Excess (ee) Reference
γ-Hydroxy-α,β-unsaturated ketone α-Bromodimethylhydroxamate Cinchonidine-derived squaramide Functionalized this compound Up to 90% researchgate.net
Tandem Hydroamination and Asymmetric Transfer Hydrogenation for Chiral 3-Substituted Morpholines

A tandem, one-pot catalytic approach for the enantioselective synthesis of 3-substituted morpholines has been developed, employing both hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgacs.orgresearchgate.netnih.govacs.org Starting from ether-containing aminoalkyne substrates, a bis(amidate)bis(amido)Ti catalyst is used to generate a cyclic imine. acs.orgnih.gov This intermediate is then reduced using the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, to produce chiral 3-substituted morpholines in good yields and with high enantiomeric excesses, often exceeding 95%. acs.orgnih.govacs.orgresearchgate.net The success of this method relies on hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst. acs.orgnih.gov

Table 6: Tandem Hydroamination and Asymmetric Transfer Hydrogenation

Substrate Catalyst 1 (Hydroamination) Catalyst 2 (Transfer Hydrogenation) Product Enantiomeric Excess (ee) Reference
Ether-containing aminoalkyne Bis(amidate)bis(amido)Ti RuCl[(S,S)-Ts-DPEN](η6-p-cymene) Chiral 3-substituted morpholine >95% acs.orgnih.gov
Chiral Synthesis from (S)-3-Hydroxy-γ-butyrolactone

(S)-3-Hydroxy-γ-butyrolactone serves as a valuable chiral building block for the asymmetric synthesis of various heterocyclic compounds, including substituted morpholin-3-ones. thieme-connect.comnih.gov This starting material, often derived from carbohydrates or through biocatalytic processes, provides a reliable source of chirality for complex molecules. nih.gov

A key synthetic route involves the conversion of (S)-3-hydroxy-γ-butyrolactone into intermediates that can undergo cyclization to form the this compound ring. thieme-connect.comuno.edu For instance, the synthesis of (S)-6-(Trityloxymethyl)-morpholin-3-one has been achieved from an intermediate derived from the parent lactone. uno.edu The process involves creating a key intermediate, (S)-2-bromo-N-(2-hydroxy-3-(trityloxy)propyl)-acetamide, which is then cyclized under basic conditions using sodium hydroxide to yield the desired chiral this compound derivative. uno.edu This strategy effectively transfers the stereochemistry from the starting lactone to the final heterocyclic product.

Stereoselective Approaches to Dipeptide Isosteres from N-Protected-5-substituted Morpholin-3-ones

A versatile and stereoselective synthesis for methylene (B1212753) ether dipeptide isosteres (Ψ[CH₂O]) has been developed utilizing N-protected-5-substituted morpholin-3-ones as key templates. acs.orgacs.org These pseudopeptides are of significant interest as they can enhance the metabolic stability of peptide-based therapeutics while retaining biological activity. acs.org The this compound precursors are typically prepared in two steps from the corresponding amino alcohols. acs.org

The core of this approach is the direct and highly stereoselective alkylation of the N-protected this compound. acs.orgacs.org The enolate formed from the this compound is approached by the electrophile (alkylating agent) from the face opposite to the existing substituent at the 5-position. acs.orgacs.org Consequently, starting with an S-amino alcohol results in the formation of the (S,R) configured Ψ[CH₂O] dipeptide. acs.org

Furthermore, this methodology provides access to the diastereomeric (S,S) Ψ[CH₂O] dipeptide. acs.org This is achieved through an alternative pathway where the protected this compound enolate is first quenched with an aldehyde in an aldol (B89426) reaction, followed by dehydration and subsequent reduction of the resulting product. acs.org The generality of this method allows for the preparation of numerous Ψ[CH₂O] dipeptides that were not readily accessible through previous synthetic routes. acs.org

Enantioselective Synthesis of Aprepitant Intermediates via Quinine-Derived Catalysts

A highly efficient, one-pot enantioselective synthesis has been developed for producing key intermediates of the potent antiemetic drug Aprepitant. researchgate.netnih.gov This method yields 3-aryl/alkyl substituted morpholin-2-ones and piperazin-2-ones through a sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.gov

The reaction utilizes commercially available starting materials, including aldehydes, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, and ethanolamines. nih.gov A notable feature of this synthesis is the use of a quinine-derived urea (B33335) as an organocatalyst, which stereoselectively catalyzes two of the three reaction steps. researchgate.netnih.gov This catalytic system enables the production of the heterocyclic products in good to high yields (38% to 90%) and with excellent enantioselectivity, reaching up to 99% enantiomeric excess (ee). nih.gov This process represents a short and efficient catalytic route to access crucial Aprepitant intermediates in either absolute configuration. researchgate.netnih.gov

Ring-Expansion Reactions and Multicomponent Reactions

The synthesis of morpholin-3-ones and their derivatives is not limited to classical cyclization strategies; modern approaches include ring-expansion and multicomponent reactions (MCRs). thieme-connect.comthieme-connect.comresearchgate.net

Ring-Expansion Reactions Ring-expansion strategies offer a pathway to morpholin-3-ones from smaller heterocyclic substrates. thieme-connect.comresearchgate.net This approach is a powerful tool for creating medium-sized rings, which can be challenging to synthesize via traditional methods. nih.gov For example, a conjugate addition/ring expansion (CARE) cascade reaction has been reported for synthesizing macrocyclic bis-lactams, demonstrating the potential of such ring-expansion sequences in heterocyclic chemistry. nih.gov

Multicomponent Reactions (MCRs) MCRs provide an efficient means to generate molecular diversity and construct complex heterocyclic libraries from simple starting materials in a single step. connectjournals.com The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, has been successfully employed to synthesize highly functionalized pyrazole (B372694) derivatives of 4-(4-aminophenyl)this compound in good yield. connectjournals.com Another innovative approach is a catalyst- and metal-free one-pot, four-component reaction between a glycosyl amino alcohol, chloroacetone, an acid, and an isocyanide to produce structurally diverse morpholine glycoconjugates. researchgate.net These MCR-based methods are advantageous due to their operational simplicity and reduced formation of by-products. connectjournals.com

Ozonolytic Methods for Morpholine Ring Construction

A novel method for the construction of the morpholine ring system employs ozonolysis. nih.govunideb.hunih.gov This synthetic strategy was previously unknown for building the morpholine skeleton. nih.govresearchgate.net The process involves the ozonolysis of allyl glyculosid)onamides, which are derived from carbohydrates. nih.govresearchgate.net

This reaction leads to the formation of spiro-5-hydroxymorpholinones as a mixture of diastereomers. nih.gov The methodology has also been successfully extended to O-allyl mandelamide, demonstrating its potential utility beyond carbohydrate-based substrates. nih.govresearchgate.net The resulting 5-hydroxymorpholinones can be further transformed through oxidation or elimination reactions to yield corresponding morpholine-3,5-diones or 5,6-didehydro-morpholin-3-ones, respectively, providing access to a range of functionalized morpholinone derivatives. nih.govresearchgate.net

Strategies for Introduction of Substituents and Functionalization

Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones

The functionalization of the this compound ring at the 2-position has been extensively studied through the alkylation of N-protected-5-substituted morpholin-3-ones. acs.orgacs.org These studies were foundational in developing stereoselective routes to novel dipeptide isosteres. acs.org It was discovered that direct alkylation of these substrates proceeds with good to excellent selectivity. acs.org

The facial selectivity of the alkylation is directed by the substituent at the 5-position. acs.orgacs.org The electrophile preferentially approaches the enolate from the face opposite to this side chain, which is believed to adopt a pseudoaxial conformation. acs.orgacs.org To facilitate this reaction, the morpholinone nitrogen is often protected, for instance with a p-methoxybenzyl (PMB) group, which can be readily cleaved after the alkylation step using ceric ammonium (B1175870) nitrate. acs.org

The study demonstrated the general applicability of this method by using various substituted morpholin-3-ones and a range of alkyl halides. acs.org Furthermore, an alternative strategy was developed to access the epimeric 2-isomer, which involves an aldol reaction followed by dehydration and catalytic hydrogenation. acs.org This provides synthetic access to both diastereomers at the 2-position, significantly enhancing the utility of the this compound scaffold.

Data Tables

Table 1: Stereoselective Alkylation of N-Protected-5-substituted Morpholin-3-ones This table summarizes the stereoselective alkylation approach to generate dipeptide isosteres, highlighting the control of stereochemistry.

Starting Material (from)Key IntermediateReactionProduct ConfigurationReference
(S)-Amino alcoholN-Protected-(5S)-substituted this compoundDirect Alkylation(2R,5S)-substituted this compound acs.org, acs.org
(S)-Amino alcoholN-Protected-(5S)-substituted this compoundAldol Reaction, Dehydration, Reduction(2S,5S)-substituted this compound acs.org, acs.org

Table 2: One-Pot Enantioselective Synthesis of Morpholin-2-one Aprepitant Intermediates This table outlines the key features of the quinine-derived catalyst system for synthesizing Aprepitant intermediates.

Reaction TypeKey ReagentsCatalystYieldEnantiomeric Excess (ee)Reference
Knoevenagel/Asymmetric Epoxidation/DROCAldehydes, (phenylsulfonyl)acetonitrile, Cumyl hydroperoxide, EthanolaminesQuinine-derived urea38-90%Up to 99% researchgate.net, nih.gov

Table 3: Multicomponent Reactions for this compound Synthesis This table showcases examples of multicomponent reactions used to construct diverse this compound derivatives.

MCR TypeComponentsProductKey FeaturesReference
Ugi 4-ComponentAldehyde, Amine, Carboxylic Acid, IsocyanidePyrazole derivatives of 4-(4-aminophenyl)this compoundEfficient, good yield, generates molecular diversity connectjournals.com
One-Pot 4-ComponentGlycosyl amino alcohol, Chloroacetone, Acid, IsocyanideMorpholine glycoconjugatesCatalyst-, metal-, and base-free researchgate.net

Installation of Quaternary Stereocenters on the Morpholine Nucleus

The introduction of quaternary stereocenters into molecular frameworks represents a formidable challenge in synthetic chemistry, yet it is a crucial step in the development of novel therapeutic agents, as these motifs are present in a wide array of biologically active compounds. frontiersin.orgnih.gov In the context of this compound derivatives, strategic approaches have been explored to install these sterically demanding centers, thereby enhancing the three-dimensional complexity of the morpholine scaffold.

One key strategy involves the transformation of the sp³-hybridized carbon atom positioned alpha to a carbomethoxy group on the this compound ring system. nih.gov This has been pursued through two primary avenues: the Staudinger ketene-imine reaction and alkylation strategies. frontiersin.org For instance, researchers have targeted methyl 5-oxomorpholine-2-carboxylate and methyl 5-oxomorpholine-3-carboxylates for these transformations. nih.gov

While the Staudinger reaction proved effective for certain substrates (as detailed in the subsequent section), an alternative alkylation approach was necessary for others. nih.gov Specifically, attempts to install a quaternary stereocenter on methyl 5-oxomorpholine-2-carboxylate via the Staudinger reaction with aromatic imines resulted in degradation of the starting material. nih.gov Consequently, a methylation strategy was employed. This involved the use of a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to generate a carbanion at the α-carbon, which was then quenched with an alkylating agent to furnish the desired quaternary center. nih.gov

These methodologies underscore the importance of tailored synthetic design in achieving specific structural modifications on the this compound core. The choice of strategy is highly dependent on the substitution pattern of the morpholine ring and the desired final product.

Starting MaterialReagents and ConditionsProduct TypeReference
Methyl 5-oxomorpholine-2-carboxylate1. NaHMDS 2. Alkylating AgentThis compound with quaternary center at C2 nih.gov
Methyl 5-oxomorpholine-3-carboxylatesSee Section 2.3.3Spiro-β-lactam with quaternary center at C3 frontiersin.orgnih.gov

Synthesis of Spiro-β-lactams via Staudinger Ketene-Imine Reaction

The Staudinger ketene-imine cycloaddition is a powerful tool for the construction of β-lactam rings, which are themselves important pharmacophores. This reaction has been successfully applied to this compound derivatives to create intricate spiro-β-lactam structures, thereby introducing a quaternary stereocenter at the spirocyclic junction. frontiersin.orguc.pt

The general approach involves the reaction of a ketene (B1206846), generated in situ from a carboxylic acid derivative, with an imine. mdpi.com In the context of this compound, methyl 5-oxomorpholine-3-carboxylates, derived from amino acids like serine and threonine, have served as key starting materials. nih.govuc.pt These precursors are first converted to their more reactive acyl chloride derivatives to facilitate the formation of the ketene intermediate and to prevent the formation of amide byproducts. frontiersin.org

The subsequent [2+2] cycloaddition with various aromatic imines proceeds to yield polycyclic spiro-β-lactams. frontiersin.org A notable feature of this reaction is its diastereoselectivity. The observed stereochemistry is consistent with a mechanism involving the nucleophilic attack of the imine on the ketene, leading to a zwitterionic intermediate. This intermediate then undergoes a conrotatory ring closure in an outward fashion, a process driven by stabilizing stereoelectronic effects, to form the β-lactam ring. frontiersin.org This diastereoselectivity has been observed in similar systems, leading predominantly to the cis diastereoisomer when aromatic imines are used. uc.ptresearchgate.net

While this method successfully introduces molecular complexity, it has been noted that the incorporation of aromatic appendages from the imine component can lead to a decrease in the fraction of sp³-hybridized carbons (Fsp³) in the final molecule. frontiersin.org This is a relevant consideration in the context of designing drug candidates with desirable physicochemical properties. The yields for these reactions have been reported as low to moderate. uc.pt

This compound PrecursorImine ReactantProductReported YieldDiastereoselectivityReference
Serine-derived methyl 5-oxomorpholine-3-carboxylateAromatic IminesPeptidomimetic spiro-β-lactam15-52%cis as major or single isomer uc.pt
Threonine-derived methyl 5-oxomorpholine-3-carboxylateAromatic IminesPeptidomimetic spiro-β-lactam15-52%cis as major or single isomer uc.pt
Methyl 5-oxomorpholine-3-carboxylate (general)Aromatic IminesMorpholinone-derived spiro-β-lactamModerateHigh frontiersin.org

Reactivity and Mechanistic Studies of Morpholin 3 One

Reactions at the Carbonyl Group

The carbonyl group at the C3 position of the morpholin-3-one ring is a key site for chemical modifications. Its electrophilic nature makes it susceptible to attack by nucleophiles and enables it to participate in condensation reactions.

Nucleophilic Attack and Condensation Reactions

The electrophilic carbon of the carbonyl group in this compound and its derivatives readily undergoes attack by various nucleophiles. ontosight.ai This reactivity is fundamental to many synthetic applications. For instance, the reaction of this compound with Grignard reagents can lead to the formation of tertiary alcohols.

Condensation reactions are also a common feature of this compound chemistry. These reactions often involve the initial formation of an intermediate, which then undergoes cyclization or other transformations. For example, the synthesis of 6-(4-Nitrophenyl)this compound can be achieved through the condensation of 4-chloronitrobenzene with morpholine (B109124), followed by an oxidation step. Similarly, multi-step syntheses involving condensation, cyclization, and substitution reactions are employed to produce derivatives like 4-(2-ethyl-6-methylphenyl)-5-methyl-morpholin-3-one. ontosight.ai

Reactions at the Nitrogen Atom

The nitrogen atom within the morpholine ring acts as a nucleophile and can be readily functionalized through alkylation and acylation reactions, allowing for the introduction of a wide range of substituents.

N-Alkylation and Acylation Reactions

N-alkylation of this compound can be achieved using various alkylating agents. For instance, N-benzylthis compound can be synthesized by reacting this compound with benzyl (B1604629) bromide in the presence of a base like sodium hydride in N,N-dimethylformamide. acs.org Cobalt carbonyl complexes have also been shown to be effective catalysts for the N-alkylation of morpholine with carbonyl compounds. oup.com

N-acylation is another important transformation. The reaction of morpholine with chloroacetyl chloride is a known method for synthesizing the this compound ring itself. ontosight.ai Further acylation at the nitrogen can introduce various acyl groups. For example, acylation of diethanolamine (B148213) can lead to N,O-diacyl products, which can then be cyclized to form this compound derivatives. publish.csiro.auresearchgate.net

Reactions at the Alpha-Carbon to Carbonyl (C2)

The carbon atom adjacent to the carbonyl group (C2) is another key site for functionalization, primarily through enolate chemistry. This allows for the introduction of substituents at this position, often with a high degree of stereocontrol.

Enolate Chemistry and Alkylation Strategies

The protons on the alpha-carbon of this compound are acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, in an SN2-type reaction to introduce an alkyl group at the C2 position. pressbooks.pub182.160.97

The stereoselectivity of this alkylation can be influenced by existing substituents on the this compound ring. For N-protected 5-substituted morpholin-3-ones, the incoming electrophile preferentially attacks from the face opposite to the existing side chain. acs.orgacs.org This facial selectivity allows for the diastereoselective synthesis of 2-substituted products. acs.org The choice of base and reaction conditions is crucial for controlling the outcome of these alkylation reactions. acs.org

Table 1: Diastereoselective Alkylation of N-Protected 5-Substituted Morpholin-3-ones with Benzyl Bromide

5-Substituent Diastereomeric Ratio Yield (%)
sec-Butyl 8:1 84
Methyl 3:1 -
tert-Butyl >20:1 -

Data sourced from studies on the alkylation of N-protected 5-substituted morpholin-3-ones. acs.org

Diastereoselective Synthesis of 5-substituted Morpholine-3-phosphonic Acids via N-Acyliminium Intermediates

A notable application of this compound chemistry involves the diastereoselective synthesis of 5-substituted morpholine-3-phosphonic acids. researchgate.netgoogle.esmdpi.com This process utilizes the formation of N-acyliminium intermediates. researchgate.netgoogle.esmdpi.comciquaem.mx These reactive intermediates are generated from N-Boc-5-substituted morpholin-3-ones and can then be trapped with a phosphite (B83602) nucleophile to introduce a phosphonate (B1237965) group at the C3 position. researchgate.net

The key to this synthesis is the introduction of a dimethyl phosphonate group into 5-substituted morpholin-3-ones. researchgate.net This method has been successfully applied to the synthesis of novel 5-substituted morpholine-3-phosphonic acids, demonstrating the utility of N-acyliminium ion chemistry in generating complex and potentially biologically active molecules. researchgate.netresearchgate.net

Ring-Opening and Ring-Closing Transformations

The this compound ring system can undergo various transformations that involve either the opening of the heterocyclic ring or its formation from acyclic precursors. These reactions are typically promoted by acidic or basic conditions, leading to the formation of new saturated or unsaturated structures.

Base-induced reactions are a cornerstone of this compound chemistry, facilitating both ring-closing and elimination transformations. The formation of the this compound ring itself can be achieved through base-mediated cyclization. For instance, α-(2-chloroethoxy)-amides can undergo intramolecular nucleophilic substitution under basic conditions to yield the corresponding this compound derivatives. researchgate.net Similarly, 2-chloroethyl glycosides have been successfully cyclized to form spiro-morpholinones using potassium carbonate as the base. mdpi.com

In derivatives of this compound, base-induced elimination is a key reaction for introducing unsaturation. A notable example is the transformation of 5-iodomethylmorpholinones, which, upon treatment with a base, undergo elimination to produce 5-methyl-2H-1,4-oxazin-3(4H)-ones. researchgate.netmdpi.com This reaction proceeds through a bimolecular elimination (E2) mechanism, where the base abstracts a proton while the iodide leaving group is expelled simultaneously, forming a double bond within the ring. The E2 mechanism is characterized by a single transition state and typically requires a strong base. lumenlearning.comdalalinstitute.com

The table below summarizes examples of base-induced transformations involving the this compound scaffold.

Starting MaterialReagent/ConditionProductReaction Type
α-(2-chloroethoxy)-amidesBaseThis compound derivativesRing-Closing
2-Chloroethyl glycosidesK₂CO₃, refluxSpiro-morpholinonesRing-Closing
5-IodomethylmorpholinonesBase5-Methyl-2H-1,4-oxazin-3(4H)-onesElimination

Acidic conditions can promote elimination reactions in suitably substituted this compound derivatives, particularly those bearing a hydroxyl group. For example, 5-hydroxymorpholinones can be converted into 5,6-didehydro-morpholin-3-ones through an acid-catalyzed elimination of water. researchgate.netmdpi.com

This transformation typically follows a unimolecular elimination (E1) mechanism. lumenlearning.com The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, which converts it into a good leaving group (H₂O). lumenlearning.comspcmc.ac.in The subsequent departure of the water molecule generates a carbocation intermediate at the C-5 position. lumenlearning.com Finally, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from the adjacent C-6 position, leading to the formation of a double bond between C-5 and C-6. masterorganicchemistry.com

Starting MaterialReagent/ConditionProductMechanism
5-HydroxymorpholinonesAcid Catalyst (e.g., H₂SO₄)5,6-Didehydro-morpholin-3-onesE1 Elimination

Base-Induced Elimination Reactions

Reactivity of Specific Derivatives

The reactivity of the this compound core is significantly influenced by the nature of the substituents attached to it, particularly at the nitrogen atom (N-4) and on the carbon backbone.

The reduction of the nitro group in 4-(4-nitrophenyl)this compound (B139987) is a chemically significant transformation, as it yields 4-(4-aminophenyl)this compound (B139978), a key intermediate in the synthesis of pharmaceuticals like the anticoagulant Rivaroxaban. acs.orgx-mol.net This reduction can be achieved with high efficiency using several methods.

Common approaches include catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst and chemical reduction using tin(II) chloride (SnCl₂). google.com Both methods have been reported to achieve yields greater than 95%. An alternative, cost-effective method involves an iron(III)-catalyzed reduction using aqueous hydrazine. acs.orgx-mol.net

The table below details the various reported methods for this reduction.

Reagent(s)SolventProductReported Yield
H₂, Palladium on activated carbon (Pd/C)Tetrahydrofuran4-(4-Aminophenyl)this compound37.6% (unoptimized)
Tin(II) chloride (SnCl₂)N/A4-(4-Aminophenyl)this compound>95%
Aqueous hydrazine, Iron(III) catalystN/A4-(4-Aminophenyl)this compoundGood

The stability of this compound derivatives towards oxidation is dependent on the specific substituents and the oxidizing agent used. The 4-(4-nitrophenyl)this compound derivative exhibits notable resistance to oxidation under ozonation conditions. This stability is in contrast to its precursor, N-phenylmorpholine, which readily degrades in water through chain reactions mediated by hydroxyl radicals. The presence of the electron-withdrawing nitro group and the carbonyl function in the morpholinone ring contributes to this enhanced stability against certain oxidants.

However, other derivatives can be susceptible to oxidation at different positions. For instance, 5-hydroxymorpholinones can be oxidized with chromium trioxide (CrO₃) to produce the corresponding spiro-morpholine-3,5-diones. mdpi.com This indicates that while the core lactam structure can be stable, other functional groups on the ring remain reactive. The parent morpholine ring is known for its use as a corrosion inhibitor in steam systems, partly due to its thermal stability, though it can decompose at very high temperatures. wikipedia.org

Computational Chemistry and Spectroscopic Characterization

Theoretical Studies of Electronic Structure and Reactivity

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of morpholin-3-one and its derivatives. These theoretical approaches provide insights into electronic structure, reactivity, and potential interactions with biological targets.

DFT calculations are widely employed to predict the geometric and electronic properties of molecules. researchgate.netmdpi.com For instance, studies on various derivatives have utilized the B3LYP hybrid functional with basis sets like 6-311++G(d,p) to optimize molecular geometries and analyze vibrational spectra. researchgate.netresearchgate.net These calculations can accurately predict bond lengths and angles, which are often in good agreement with experimental data. clinicsearchonline.org For example, in a study of an antimicrobial agent containing a morpholin-4-yl moiety, the calculated bond lengths for C=O and C-C bonds were found to be 1.22 Å and 1.46 Å, respectively. researchgate.net

DFT is also used to determine various reactivity descriptors. researchgate.net Frontier molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net For a series of β-lactam derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 3.191 eV to 3.375 eV, indicating their potential biological activity. researchgate.net

Molecular modeling, encompassing techniques like molecular docking, is crucial for understanding how this compound-based ligands interact with biological macromolecules such as proteins. rjlbpcs.commdpi.com These studies are fundamental in structure-based drug design, allowing for the prediction of binding affinities and orientations of ligands within the active site of a target protein. rjlbpcs.commdpi.com

For example, molecular docking studies have been used to investigate the binding of morpholine (B109124) derivatives to the active sites of enzymes like the extended-spectrum β-lactamase (ESBL) from E. coli. rjlbpcs.com Such studies can reveal key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. rjlbpcs.com In one study, a morpholine derivative formed favorable hydrogen bond interactions with GLN and HIS residues in the active site, suggesting a strong binding affinity. rjlbpcs.com The binding energy, a measure of the stability of the complex, can also be calculated, with more negative values indicating a stronger interaction. mdpi.comrjlbpcs.com

Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interaction over time, complementing the static view offered by docking. mdpi.comuq.edu.au MD simulations have been employed to study the interaction of morpholine-containing ligands with targets like the µ opioid receptor, revealing how the flexibility of both the ligand and the protein can influence the binding mode. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations on this compound Derivatives

Conformational Analysis and Stereochemical Prediction

Theoretical methods, including CNDO and INDO, as well as DFT, have been used to study the conformational preferences of morpholine. researchgate.net These studies have shown that the chair conformer with an equatorial N-H bond is generally lower in energy than the axial conformer. researchgate.net The medium can also influence the conformational equilibrium; for instance, in aqueous solutions, the population of the axial conformer of morpholine increases compared to the pure liquid. researchgate.net

Experimental techniques like Raman spectroscopy can be used in conjunction with theoretical calculations to probe the conformational landscape of morpholine derivatives. researchgate.net For more complex systems, such as 1,3-difluorinated alkanes which share some stereochemical principles, advanced NMR analysis combined with quantum mechanical simulations is necessary to determine the populations of different conformers. acs.orgsoton.ac.uk These studies have highlighted how the introduction of fluorine atoms can significantly influence the conformational preferences of an aliphatic chain. acs.orgsoton.ac.uk

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic techniques are essential for the unambiguous determination of the structure of this compound and its derivatives. NMR and IR spectroscopy are particularly powerful in this regard.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. emerypharma.com

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. chemicalbook.com The chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters. emerypharma.com For the parent morpholine, the protons on the carbon atoms adjacent to the nitrogen and oxygen atoms appear at distinct chemical shifts. chemicalbook.com In this compound derivatives, the protons on the heterocyclic ring give characteristic signals that can be used for structural assignment. nih.gov

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. nih.gov Each unique carbon atom gives a distinct signal. The carbonyl carbon of the lactam in this compound derivatives typically appears at a downfield chemical shift (e.g., ~170 ppm). nih.gov

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within a molecule. researchgate.netlibretexts.org COSY spectra reveal correlations between protons that are coupled to each other, helping to trace out spin systems. libretexts.org HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. researchgate.net More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together different fragments of a molecule. researchgate.net

NMR Spectroscopic Data for Selected this compound Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Tetraethyl (morpholine-3,3-diyl)bisphosphonate1.14 (m, 12H), 3.07 (t, 2H), 3.64 (t, 2H), 4.07 (t, 2H), 4.17 (m, 8H)16.51, 16.54, 40.7, 40.8, 57.1, 58.5, 63.17, 63.20, 63.53, 63.56, 67.0, 67.1 nih.gov
4-Benzylthiothis compound2.77 (m, 2H), 3.39 (s, 2H), 3.54 (m, 2H), 4.65 (s, 2H), 7.30 (m, 5H)26.6, 30.7, 48.8, 50.9, 127.9, 128.2, 129.0, 137.0, 166.8 nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. nist.govnist.gov For this compound derivatives, the most characteristic absorption is that of the carbonyl group (C=O) of the lactam, which typically appears as a strong band in the region of 1650-1700 cm⁻¹. nih.gov The C-O-C stretching vibration of the ether linkage also gives rise to a strong absorption, usually in the 1150-1085 cm⁻¹ range. researchgate.net The N-H stretching vibration of the lactam, if unsubstituted, appears as a band in the 3400-3200 cm⁻¹ region. researchgate.net

Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)Reference
Lactam CarbonylC=O stretch1650 - 1700 nih.gov
EtherC-O-C stretch1150 - 1085 researchgate.net
Lactam N-HN-H stretch3400 - 3200 researchgate.net

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF-MS)

Mass spectrometry is a fundamental analytical technique for the characterization of this compound and its derivatives, providing critical information about their molecular weight and structure. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are particularly valuable.

Electrospray Ionization-Mass Spectrometry (ESI-MS):

ESI is a soft ionization technique that is highly effective for analyzing polar and thermally labile molecules, such as this compound derivatives. In ESI-MS, the analyte is ionized from a solution, typically yielding protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. This method is frequently coupled with High-Resolution Mass Spectrometry (HRMS) to provide highly accurate mass measurements, which aids in the confirmation of elemental compositions.

For instance, the analysis of various substituted this compound derivatives has been reported using ESI-MS. In the synthesis of 6-(9H-Carbazol-4-yloxymethyl)-4-substituted-morpholin-3-ones, mass spectra were recorded to confirm the structures. acs.org Similarly, High-Resolution Mass Spectrometry using Time-of-Flight (TOF) analyzers with ESI has been used to confirm the calculated exact masses of novel this compound derivatives. For example, 4-Benzylthiothis compound was analyzed by HRMS (TOF MS ESI), showing an observed m/z of 208.0788 for the [M+H]⁺ ion, which closely matched the calculated mass of 208.0796. iucr.org For the hydrochloride salt of (R)-morpholin-3-ylmethanol, ESI-MS in positive ion mode is expected to show a molecular ion peak at m/z 154.6, corresponding to the protonated form of the free base. nih.gov

Interactive Table 1: ESI-MS Data for Selected this compound Derivatives

Compound NameMolecular FormulaIonCalculated m/zObserved m/zReference
4-Benzylthiothis compoundC₁₁H₁₃NOS[M+H]⁺208.0796208.0788 iucr.org
Thiomorpholine-3,3-diylbisphosphonic AcidC₄H₁₁NO₆P₂S[M+Na]⁺285.9680285.9674 acs.org
6-(9H-Carbazol-4-yloxymethyl)-4-p-fluorophenyl-morpholin-3-oneC₂₃H₁₉FN₂O₃[M+H]⁺391391 acs.org
6-(9H-Carbazol-4-yloxymethyl)-4-p-fluorophenyl-morpholin-3-oneC₂₃H₁₉FN₂O₃[M+Na]⁺413413 acs.org
6-(9H-Carbazol-4-yloxymethyl)-4-benzyl-morpholin-3-oneC₂₄H₂₂N₂O₃[M+H]⁺387387 acs.org
6-(9H-Carbazol-4-yloxymethyl)-4-cyclohexyl-morpholin-3-oneC₂₃H₂₆N₂O₃[M+H]⁺379379 acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS):

MALDI-TOF-MS is another soft ionization technique that is particularly useful for analyzing large biomolecules and synthetic polymers, but it is also applicable to smaller organic molecules. encyclopedia.pubnih.gov The process involves mixing the analyte with a matrix compound that absorbs laser energy. encyclopedia.pubnih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. nih.gov The ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. encyclopedia.pubresearchgate.net This technique is valued for its speed, sensitivity, and ability to analyze complex mixtures. nih.gov While specific applications of MALDI-TOF for this compound are not extensively detailed in the provided context, its utility in quality control for a wide range of organic molecules, including peptides and oligonucleotides, suggests its applicability for the characterization of this compound based structures. nih.govmdpi.com

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its stereochemistry and absolute configuration. d-nb.info This technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. For chiral molecules that crystallize in non-centrosymmetric space groups, analysis of the diffraction data, particularly the anomalous scattering effects, allows for the unambiguous determination of the absolute configuration. encyclopedia.pubnih.gov

The Flack parameter is a critical value in crystallography used to determine the absolute structure of a chiral, non-centrosymmetric crystal. nih.govchem-soc.si A value close to zero indicates that the assigned absolute configuration is correct. encyclopedia.pub

In the study of this compound derivatives, X-ray crystallography has been instrumental in confirming molecular structures and establishing stereochemical relationships.

Confirmation of Relative Configuration: In a study of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids, X-ray diffraction analysis of a single crystal of the methyl ester trans-6d confirmed the trans configuration of the substituents at the C-2 and C-3 positions. academie-sciences.fr

Confirmation of Conformation: The crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one revealed that the morpholine ring adopts a stable chair conformation. nih.gov

Interactive Table 2: Crystallographic Data for Selected this compound Derivatives

Compound DerivativeKey FindingConformationMethodReference
Methyl trans-5-oxo-morpholin-2-carboxylate derivativeConfirmed trans configuration of 2- and 3-substituentsEnvelopeSingle-crystal X-ray diffraction academie-sciences.fr
3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-oneConfirmed molecular geometryChairSingle-crystal X-ray diffraction nih.gov
(1S,2R,4S)-1-[(morpholin-4-yl)-methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diolAssigned absolute configuration by reference to chiral starting materialChairSingle-crystal X-ray diffraction iucr.orgiucr.orgaphrc.org
trans-4-benzyl-5-phenyl-3-((R)-1-phenylethyl)morpholin-2-oneEstablished absolute configuration as trans-(3R,5R)Not specifiedX-ray crystal analysis mdpi.com
Morpholine-3,3-diylbisphosphonic AcidUnequivocally supported the proposed structureNot specifiedCrystallographic studies acs.org

Applications in Medicinal Chemistry and Drug Discovery

Morpholin-3-one as a Privileged Scaffold in Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one biological receptor or enzyme. The this compound nucleus is considered one such structure due to its frequent appearance in a wide range of biologically active compounds. nih.govresearchgate.netresearchgate.net This versatility stems from its inherent physicochemical and metabolic properties, which can be strategically manipulated to enhance the therapeutic potential of drug candidates. nih.govsci-hub.se

Influence on Physicochemical, Biological, and Metabolic Properties of Drug Candidates

From a biological standpoint, the morpholine (B109124) oxygen can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. sci-hub.sersc.org This can be a key determinant of a compound's potency and selectivity. nih.govsci-hub.se Metabolically, the morpholine ring can influence a compound's stability. While the morpholine ring itself can be a site of metabolism, modifications to the this compound scaffold can be made to enhance metabolic stability, thereby prolonging the drug's action in the body. sci-hub.seresearchgate.net

Impact on Pharmacokinetic Profiles and Potency Enhancement

The incorporation of a this compound scaffold can significantly improve the pharmacokinetic properties of a drug candidate. nih.govsci-hub.se By modifying the scaffold, medicinal chemists can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. sci-hub.se For instance, the morpholine moiety has been used to increase the half-life of certain drugs and improve their ability to cross the blood-brain barrier. sci-hub.seacs.orgnih.govresearchgate.net

Furthermore, the rigid, yet flexible, nature of the this compound ring can serve as a scaffold to correctly orient other functional groups of a drug molecule for optimal interaction with its target. nih.govacs.org This precise positioning can lead to a substantial enhancement in binding affinity and, consequently, the potency of the drug. sci-hub.sersc.orgnih.gov

Biological and Pharmaceutical Activities of this compound Derivatives

Derivatives of this compound have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ainih.gov Their ability to interact with various biological targets has made them a focal point of research in the quest for new and effective treatments for a range of diseases.

Enzyme Inhibition Studies

The this compound scaffold has proven to be a valuable template for the design of potent and selective enzyme inhibitors.

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic target for various neurological disorders. researchgate.netethz.ch this compound derivatives have been successfully developed as potent and reversible inhibitors of MAGL. researchgate.netnih.gov These inhibitors have been instrumental in studying the role of MAGL in health and disease.

In addition to their therapeutic potential, this compound-based MAGL inhibitors have been adapted for use as Positron Emission Tomography (PET) tracers. nih.govethz.ch These radiolabeled compounds allow for the non-invasive imaging and quantification of MAGL in the brain, which is crucial for understanding disease progression and for the development of new drugs targeting this enzyme. researchgate.netnih.govnih.govresearchgate.net Structural optimization of these derivatives has led to compounds with improved kinetic profiles for brain imaging. researchgate.netethz.chnih.gov

Below is a table showcasing key this compound based MAGL inhibitors and their properties:

Compound/Tracer Target Application Key Findings
[11C]RO7279991 MAGL PET Tracer Binds to MAGL in vivo, serving as a lead structure for imaging MAGL in the central nervous system. nih.gov
[11C]7 ([11C]RO7284390) MAGL PET Tracer Shows an improved kinetic profile and high in vivo specificity. researchgate.netethz.chnih.gov
Compound 1 MAGL Inhibitor Potent MAGL inhibition at low nanomolar concentrations. ethz.ch
Compound 2 MAGL Inhibitor Demonstrated slightly higher potency towards human and mouse MAGL than compound 1. ethz.ch

The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase involved in cell growth, proliferation, and survival. Its dysregulation is implicated in many cancers, making it an important therapeutic target. The morpholine moiety is a common feature in many mTOR inhibitors. mdpi.comtandfonline.com The introduction of a morpholine or this compound scaffold has been shown to be beneficial for mTOR inhibition. mdpi.com

Morpholino-triazine derivatives, for example, have been developed as potent dual inhibitors of PI3K/mTOR. nih.govcelcuity.com In these inhibitors, the morpholine oxygen often forms a crucial hydrogen bond with the hinge region of the enzyme's catalytic domain. nih.govcelcuity.com Structural modifications, such as the introduction of bridged morpholines, have been explored to enhance selectivity and potency by allowing the molecule to penetrate deeper into the mTOR active site. sci-hub.se

Here is a data table of representative mTOR inhibitors with a morpholine-containing scaffold:

Compound Scaffold Type Target(s) Key Features
PKI-587 Morpholino-triazine PI3K/mTOR Potent dual inhibitor with sub-nanomolar potency. nih.govcelcuity.com
WAY-600 (R7) 4-morpholinepyrazolo [3,4-d]pyrimidine mTOR Selective mTOR inhibitor with an IC50 of 9.0 nM. mdpi.com
WYE-687 (R8) 4-morpholinepyrazolo [3,4-d]pyrimidine mTOR Selective mTOR inhibitor with an IC50 of 4.6 nM. mdpi.com
WYE-354 (R9) 4-morpholinepyrazolo [3,4-d]pyrimidine mTOR Selective mTOR inhibitor with an IC50 of 4.3 nM. mdpi.com
Compound 41 2-ureidophenyltriazine with bridged morpholine mTOR Potent mTOR inhibitor (IC50 = 1.0±0.1 nM) with a 3,5-ethylene bridged morpholine. sci-hub.se
LTA4H Inhibitors

Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme that plays a crucial role in the inflammatory process by catalyzing the production of the pro-inflammatory mediator leukotriene B4 (LTB4). google.comguidetopharmacology.org Inhibiting LTA4H is a therapeutic strategy for managing inflammatory diseases. google.com this compound derivatives have been identified as potent inhibitors of LTA4H. For instance, the compound 2-{1-[4-(Benzothiazol-2-yloxy)-benzyl]-piperidin-4-yl}-morpholin-3-one is a documented inhibitor of the LTA4H enzyme. google.com Research has led to the development of LTA4H inhibitors with high potency, such as LTA4H-IN-1, which has an IC50 of 2 nM. medchemexpress.com

Compound NameTargetActivity (IC50)
2-{1-[4-(Benzothiazol-2-yloxy)-benzyl]-piperidin-4-yl}-morpholin-3-oneLTA4HNot specified
LTA4H-IN-1LTA4H2 nM medchemexpress.com
NMDA-like NR2B Antagonists

The morpholine ring is a key structural feature in compounds designed to target the central nervous system (CNS). acs.org Its derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.netresearchgate.netnih.gov Specifically, the morpholine scaffold is utilized in the development of antagonists for the NMDA-like NR2B receptor, which is implicated in various neurological disorders.

Glycogen (B147801) Phosphorylase Inhibitors

Glycogen phosphorylase (GP) is a key enzyme in glucose metabolism, making it a target for the development of treatments for type 2 diabetes. researchgate.netkfki.hu The search for effective GP inhibitors has led to the exploration of various small molecules. While some D-gluco configured unprotected glycopyranosylidene-spiro-morpholinone compounds were tested as inhibitors of glycogen phosphorylase, they did not show significant effects. nih.gov However, other studies have successfully identified morpholine-substituted amino acids as potential inhibitors. nih.gov Research in this area continues, with a focus on discovering potent and selective inhibitors of this enzyme. researchgate.netkfki.hu

PDE3 Inhibitors

Phosphodiesterase 3 (PDE3) inhibitors are used in the treatment of various cardiovascular conditions. Research has identified certain pyrazolopyridine-pyridazinone derivatives as having PDE3 inhibitory activity. researchgate.net Molecular modeling studies have shown that the morpholine oxygen of some compounds can interact with the catalytic site of human PDE3A. researchgate.net For example, a potent coumarin (B35378) derivative with a 7-(2-morpholinoethoxy)-substituent has been shown to be a more effective inhibitor of human platelet PDE3 than existing drugs like milrinone (B1677136) and cilostazol. researchgate.net

Antimicrobial Properties (Antibacterial and Antifungal)

This compound derivatives have demonstrated notable antimicrobial activity against a range of bacteria and fungi. ontosight.aiontosight.aiasianpubs.org For instance, pyrazole-based oxothiazolidine hybrids incorporating a this compound moiety have been synthesized and evaluated for their antimicrobial potential. asianpubs.org One such compound, 4-{4-[2-(1-phenyl-3-(2-methoxyphenyl)phenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]-phenyl}-morpholin-3-one, showed significant activity against various bacterial and fungal strains. asianpubs.org

Other studies have explored novel 1,3-thiazine-2-amines containing a morpholine nucleus, which exhibited a wide range of antibacterial and antifungal activities. tandfonline.comnih.gov Similarly, newly synthesized morpholine derivatives based on 1-chloro-3-methoxy-propylbenzene have shown pronounced antimicrobial effects against pathogenic bacteria. asianpubs.orgresearchgate.net The addition of a morpholine ring to other heterocyclic structures, such as 1,3-thiazolan-4-one, has also resulted in compounds with potent antibacterial properties. rroij.com Furthermore, morpholinoalkoxychalcones have been synthesized and shown to possess both antibacterial and antifungal activities. eurekaselect.com

Compound ClassAntimicrobial Activity
Pyrazole (B372694) based oxothiazolidine hybrids with this compoundAntibacterial and antifungal asianpubs.org
1,3-Thiazine-2-amines with morpholine nucleusAntibacterial and antifungal tandfonline.comnih.gov
Morpholine derivatives of 1-chloro-3-methoxy-propylbenzeneAntibacterial asianpubs.orgresearchgate.net
3-(2-morpholinophenyl)-2-aryl/heteryl-1,3-thiazolan-4-onesAntibacterial rroij.com
MorpholinoalkoxychalconesAntibacterial and antifungal eurekaselect.com
Morpholine derivatives with an azole nucleusActive against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae nih.gov

Anti-inflammatory Properties

The morpholine and this compound cores are integral to many compounds with anti-inflammatory properties. ontosight.aiontosight.aisci-hub.se These derivatives have been shown to be effective in various models of inflammation. For example, conjugates of N-substituted indole (B1671886) and aminophenylthis compound have been investigated as TNF-α and IL-6 inhibitors. sci-hub.se

Triazine–4-aminophenylthis compound hybrids have been developed as selective COX-2 inhibitors, demonstrating significant analgesic and anti-inflammatory activity in animal models. acs.org Specifically, compounds with this structure have been shown to interact with key residues in the COX-2 active site. acs.org Additionally, various other morpholine derivatives, including those combined with benzophenone, thiophene, and β-lactam structures, have been synthesized and shown to possess anti-inflammatory effects. sci-hub.senih.govresearchgate.net

Antiemetic Activity (e.g., Aprepitant Intermediates)

This compound derivatives are crucial intermediates in the synthesis of the antiemetic drug Aprepitant. portico.orggoogle.comgoogle.comresearchgate.netacs.orgnih.govacs.orgfigshare.comresearchgate.netgoogle.com Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. portico.org The synthesis of Aprepitant often involves the stereoselective creation of a morpholine core. nih.govacs.orgresearchgate.net

Several synthetic routes to Aprepitant utilize this compound intermediates. For example, (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]this compound is a key starting material. google.com Another important intermediate is (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one. acs.org The development of efficient and stereoselective methods for synthesizing these this compound intermediates is a significant area of research in pharmaceutical process chemistry. nih.govacs.orgfigshare.comresearchgate.net

Anticancer Activity

The this compound nucleus is a key feature in the design of various anticancer agents. Research has shown that derivatives incorporating this moiety exhibit promising activity against several cancer cell lines.

Novel this compound derivatives have been synthesized and evaluated for their potential to induce apoptosis in A549 lung cancer cells. nih.gov Three specific derivatives, 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) this compound, 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) this compound, and 6-((4-nitrophenoxy) methyl)-4-phenylthis compound, were found to arrest the cell cycle at the G1 phase and significantly increase the levels of p53 and Fas proteins, which are crucial regulators of cell growth and apoptosis. nih.gov These findings suggest that this compound derivatives could be valuable as potential anti-cancer drugs. nih.govchemicalbook.com

Furthermore, this compound fused with quinazoline (B50416) has given rise to a novel class of potent EGFR tyrosine kinase inhibitors. researchgate.net Compounds from this series have demonstrated significant inhibitory activity against both wild-type and mutant forms of EGFR, as well as antiproliferative effects against human cancer cell lines such as A549 and H358. researchgate.net Specifically, compounds a7 and a8 from this series showed excellent inhibitory activity against the mutant EGFRT790M/L858R. researchgate.net

Derivatives of 4-(3-Aminophenyl)this compound (B1517619) have also been investigated for their anticancer properties. These compounds serve as intermediates in the synthesis of imidazothiazoles, which are recognized as protein kinase inhibitors with significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-468), leukemia (SR), and melanoma (SK-MEL-5).

The following table summarizes the anticancer activity of selected this compound derivatives:

Table 1: Anticancer Activity of Selected this compound Derivatives
Compound/Derivative Class Cancer Cell Line(s) Observed Effect
4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) this compound A549 (Lung Cancer) Cell cycle arrest at G1 phase, induction of apoptosis, increased p53 and Fas levels. nih.gov
6-(4-chlorophenoxy)-4-(4-methoxyphenyl) this compound A549 (Lung Cancer) Cell cycle arrest at G1 phase, induction of apoptosis, increased p53 and Fas levels. nih.gov
6-((4-nitrophenoxy) methyl)-4-phenylthis compound A549 (Lung Cancer) Cell cycle arrest at G1 phase, induction of apoptosis, increased p53 and Fas levels. nih.gov
This compound-fused quinazolines (e.g., a7, a8) A549, H358 Potent inhibition of EGFR tyrosine kinase (wild-type and mutant). researchgate.net
Imidazothiazoles from 4-(3-Aminophenyl)this compound MDA-MB-468 (Breast), SR (Leukemia), SK-MEL-5 (Melanoma) Significant antiproliferative activity.

Antihypertensive and Cardioprotective Properties (e.g., H2S-releasing derivatives)

A notable derivative in this class is GYY4137, a water-soluble, slow-releasing hydrogen sulfide (B99878) (H2S) donor. ahajournals.orgnih.gov GYY4137, chemically known as morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate, has been identified as having vasodilator and antihypertensive properties. ahajournals.orgsci-hub.se It has been shown to relax rat aortic rings and dilate the perfused rat renal vasculature by opening vascular smooth muscle KATP channels. ahajournals.org Chronic administration of GYY4137 has been found to reduce blood pressure in spontaneously hypertensive rats. ahajournals.org The slow release of H2S from GYY4137 makes it a valuable tool for studying the biological effects of H2S and suggests its potential therapeutic value in cardiovascular diseases. ahajournals.orgnih.gov The mechanism of its antihypertensive effect is also linked to the activation of endothelial nitric oxide synthase (eNOS) and an increase in nitric oxide (NO) bioavailability. unina.it

Antivirals (e.g., Hepatitis C Virus Polymerase Inhibitors)

The this compound scaffold has been incorporated into molecules designed to inhibit the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. mdpi.comgoogle.com Non-nucleoside inhibitors (NNIs) that bind to allosteric sites of the RdRp are a key area of research. mdpi.com While specific this compound derivatives as direct HCV polymerase inhibitors are a subject of ongoing research, the broader morpholine moiety is a recognized component in the design of various antiviral agents. For instance, benzofuran–oxadiazole hybrids containing a morpholinyl group have shown significant binding affinity to the PS-II allosteric site of HCV NS5B polymerase. nih.gov The development of potent and selective inhibitors of HCV polymerase remains an active area of pharmaceutical research. plos.orggoogle.com

Antimalarial and Antitrypanosomal Activity

Morpholine and its derivatives have shown promise as antiparasitic agents, including activity against the parasites responsible for malaria and trypanosomiasis. ijprems.com

In the context of antitrypanosomal activity, a series of new 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives have been synthesized and evaluated. researchgate.net Several of these compounds demonstrated moderate to very good activity against the blood stage of Trypanosoma brucei rhodesiense, the causative agent of East African sleeping sickness. researchgate.netmdpi.com Specifically, two compounds in this series exhibited high potency with IC50 values of 1.0 and 1.1 μM. researchgate.net

Furthermore, research into bis(9-amino-6-chloro-2-methoxyacridines) has highlighted the importance of the linker connecting the two acridine (B1665455) moieties for antiparasitic activity. researchgate.net A morpholine-containing derivative in this series, compound 34 , showed notable activity. researchgate.net

The development of new treatments for Chagas disease, caused by Trypanosoma cruzi, is a critical need. Current treatments like nifurtimox, which is a morpholine derivative (4-[(5-nitrofurfurylidene)-amino]-3-methylthio morpholine-1,1-dioxide), have significant toxicity. nih.gov This underscores the ongoing search for safer and more effective antitrypanosomal drugs, with morpholine-based structures remaining a key area of investigation. nih.govplos.org

Anti-HIV Activity

The morpholine scaffold is recognized for its utility in developing anti-HIV agents. ijprems.com A series of novel HIV-1 protease inhibitors incorporating morpholine derivatives as P2 ligands have been designed and synthesized. nih.gov These flexible heterocyclic moieties are intended to adapt more easily to the active site of drug-resistant HIV-1 variants. nih.gov

Within this series, a carbamate (B1207046) inhibitor (23a ) and a carbamido inhibitor (27a ) demonstrated superior activity compared to the established drug Darunavir (DRV). nih.gov Compound 23a showed an enzyme Ki of 0.092 nM and an antiviral IC50 value of 0.41 nM. nih.gov Compound 27a had a Ki of 0.21 nM and an IC50 of 0.95 nM. nih.gov Both compounds also exhibited significant activity against DRV-resistant HIV-1 variants. nih.gov

Mineralocorticoid Antagonists

A novel series of morpholine-based nonsteroidal mineralocorticoid receptor (MR) antagonists have been identified. nih.govresearchgate.net Starting from a less potent screening hit, optimization led to the discovery of a cis-disubstituted morpholine derivative, compound 22 , which exhibited a 45-fold increase in binding affinity and functional potency. nih.govscite.ai This compound demonstrated in vivo efficacy by increasing the urinary Na+/K+ ratio. nih.gov The development of such nonsteroidal MR antagonists is a promising area for the treatment of cardiovascular and renal diseases. researchgate.net

Role as Key Intermediates in Pharmaceutical Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of several important pharmaceutical compounds. chemicalbook.com

One of the most significant applications is in the synthesis of the anticoagulant drug Rivaroxaban. pharmaffiliates.comacs.org The key intermediate for this synthesis is 4-(4-aminophenyl)this compound (B139978). acs.orgsrinichem.com This intermediate is typically prepared from 4-(4-nitrophenyl)this compound (B139987) through the reduction of the nitro group. acs.org The synthesis of 4-(4-nitrophenyl)this compound itself can be achieved through the selective oxidation of 4-(4-nitrophenyl)morpholine (B78992). acs.org

The versatility of the this compound core allows for various chemical modifications, making it a valuable building block in the creation of complex drug molecules. ontosight.ai For example, 4-(3-aminophenyl)this compound serves as an intermediate in the synthesis of kinase inhibitors. Furthermore, N-protected-5-substituted morpholin-3-ones are used in the stereoselective synthesis of novel methylene (B1212753) ether dipeptide isosteres, which are important peptidomimetics in drug design. acs.org

The following table lists some key this compound intermediates and their pharmaceutical applications:

Table 2: this compound as a Key Intermediate
Intermediate Compound Pharmaceutical Application
4-(4-Aminophenyl)this compound Synthesis of the anticoagulant Rivaroxaban. pharmaffiliates.comacs.orgsrinichem.com
4-(4-Nitrophenyl)this compound Precursor for the synthesis of 4-(4-aminophenyl)this compound. acs.org
4-(3-Aminophenyl)this compound Intermediate for the synthesis of kinase inhibitors.
N-Protected-5-substituted morpholin-3-ones Synthesis of methylene ether dipeptide isosteres. acs.org

Synthesis of Rivaroxaban Intermediates

This compound is a key precursor in the synthesis of intermediates for Rivaroxaban, an anticoagulant medication. x-mol.netacs.orgacs.org The primary intermediates derived from this compound for this purpose are 4-(4-Nitrophenyl)this compound and 4-(4-Aminophenyl)this compound. x-mol.netacs.orgacs.org

The synthesis of 4-(4-Nitrophenyl)this compound can be achieved through several methods. One common approach involves the nitration of 4-phenyl-morpholin-3-one using a nitrating mixture of concentrated sulfuric and nitric acids. asianpubs.org Another economically efficient process involves the condensation of 4-chloronitrobenzene with morpholine to yield 4-(4-nitrophenyl)morpholine, which is then oxidized using sodium chlorite (B76162) to produce 4-(4-nitrophenyl)this compound. x-mol.netacs.org

Subsequently, 4-(4-Aminophenyl)this compound is synthesized via the reduction of the nitro group in 4-(4-nitrophenyl)this compound. This reduction can be carried out using various methods, including catalytic hydrogenation with palladium on charcoal in solvents like water or aliphatic alcohols. google.comgoogle.com An alternative reduction method utilizes iron(III)-catalyzed reduction with aqueous hydrazine. x-mol.netacs.org

Different synthetic routes for 4-(4-Aminophenyl)this compound have been developed to improve yield and industrial applicability. google.com One patented process describes the hydrogenation of 4-(4-nitrophenyl)this compound in water or a water-miscible solvent mixture, which is presented as an environmentally friendly and effective method. google.com Another patent highlights a process where the hydrogenation is conducted in an aliphatic alcohol, such as ethanol. google.com

Table 1: Synthesis Methods for Rivaroxaban Intermediates

Intermediate Starting Material(s) Reagent(s) Key Process Reference(s)
4-(4-Nitrophenyl)this compound 4-phenyl-morpholin-3-one Conc. H₂SO₄, Conc. HNO₃ Nitration asianpubs.org
4-chloronitrobenzene, Morpholine Sodium chlorite Condensation followed by Oxidation x-mol.netacs.org
4-(4-Aminophenyl)this compound 4-(4-Nitrophenyl)this compound Hydrogen, Palladium on charcoal Catalytic Hydrogenation google.comgoogle.com
4-(4-Nitrophenyl)this compound Hydrazine hydrate, Ferric chloride Iron(III)-catalyzed Reduction x-mol.netacs.org

Building Blocks for Complex Molecules and Agrochemicals

The this compound scaffold is a valuable building block for synthesizing more complex molecules with diverse applications. ontosight.ai Its structure, featuring a reactive ketone group and a secondary amine within a heterocyclic ring, allows for a variety of chemical modifications. ontosight.ai These modifications can lead to the development of novel compounds with potential biological activities.

Derivatives of this compound are utilized in the synthesis of intricate chiral molecules, which are crucial in drug discovery and materials science. smolecule.com For instance, (S)-morpholin-3-ylmethanol, a derivative, serves as a chiral ligand in asymmetric catalysis, influencing the stereochemical outcome of reactions to produce enantiomerically pure compounds. smolecule.com

In the field of agrochemicals, certain this compound derivatives have been explored for their potential use. For example, 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one has been investigated as a precursor for herbicides that target acetolactate synthase (ALS), a key enzyme in plants. vulcanchem.com

Precursors for other Morpholine-Based Pharmaceuticals

Beyond its role in Rivaroxaban synthesis, 4-(4-aminophenyl)this compound is a precursor for a variety of other morpholine-based pharmaceuticals. guidechem.com The amino group on the phenyl ring provides a reactive site for further chemical transformations, enabling the construction of more complex drug candidates. For example, it has been used in the synthesis of novel 1H-1,2,3-triazol-1-yl-N-phenylacetamide derivatives through click chemistry, a method known for its high yields and stereospecificity. ijisrt.com These derivatives are being investigated for their potential pharmacological activities.

Drug Delivery Applications

The unique chemical properties of morpholine-containing polymers make them suitable for various biomedical applications, particularly in drug delivery.

Polyesteramides as Potential Drug Delivery Vehicles

Polyesteramides (PEAs) are a class of biodegradable polymers that combine the beneficial properties of both polyesters and polyamides. nih.govupc.edu The ester linkages allow for degradation under physiological conditions, while the amide groups contribute to good thermal and mechanical properties through hydrogen bonding. nih.govupc.edu

PEAs can be synthesized through the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives. upc.edumdpi.com This method allows for the creation of PEAs with a regular chemical structure. upc.edu These polymers are being explored as carriers for controlled drug release. mdpi.comresearchgate.net The ability to tailor the properties of PEAs by selecting different monomers makes them versatile for various drug delivery applications. nih.gov For instance, PEAs have been formulated into microspheres that have shown effective entrapment of ionic drugs and a controlled, slow release profile. mdpi.comresearchgate.net

Poly(ester-amide)s with Tunable Mechanical Properties for Drug Release

The mechanical properties and degradation rates of poly(ester-amide)s can be fine-tuned by adjusting their chemical composition. acs.org This tunability is crucial for designing drug delivery systems that release their payload over a specific duration. By incorporating different amino acids and diols into the polymer backbone, researchers can control the polymer's hydrophilicity, crystallinity, and degradation profile. nih.govmdpi.com

For example, amino acid-based PEAs (AA-PEAs) have been developed that combine the desirable qualities of traditional PEAs with the benefits of α-amino acids, which can enhance their utility in applications like drug delivery and improve cell-material interactions. mdpi.com These materials have been shown to have a linear release of drugs for periods ranging from weeks to over six months. dsm-firmenich.com This controlled release is particularly beneficial for pH-sensitive active pharmaceutical ingredients, as the degradation of the polymer does not cause a significant drop in the local pH. dsm-firmenich.com The synthesis of high-performance PEAs from castor oil has yielded materials with mechanical properties comparable to polyethylene, demonstrating the potential for creating robust and recyclable drug delivery vehicles. acs.org

Materials Science and Polymer Chemistry Applications

Ring-Opening Polymerization (ROP) of Morpholinone Monomers

Ring-opening polymerization (ROP) of morpholinone derivatives, specifically N-substituted morpholin-2-ones, is a primary strategy for synthesizing advanced polymers. rsc.orgnih.gov This method allows for the creation of polymers with functionalities integrated directly into the polymer backbone, offering a high degree of control over the final material's properties. acs.orgacs.org

The organocatalytic ROP of N-acyl morpholin-2-ones successfully yields a novel family of functionalized poly(aminoesters). acs.orgacs.orgresearchgate.net These polymers are characterized by the presence of N-acylated amine groups within the polyester (B1180765) backbone, a feature that imparts specific functionalities. nih.govcapes.gov.br The synthesis begins with the generation of N-substituted morpholin-2-one (B1368128) monomers, which can be expediently produced through the catalytic oxidative lactonization of readily available N-substituted diethanolamines. nih.govacs.orgacs.orgresearchgate.net

A key advantage of this method is the ability to create water-soluble, cationic poly(aminoesters). This is achieved through the deprotection of precursor polymers, such as poly(N-Boc-morpholin-2-one), using trifluoroacetic acid. nih.govacs.orgacs.orgresearchgate.net These cationic polymers are a class of functional materials with potential applications in biomedicine, including as drug and gene delivery vectors. acs.org The versatility of this synthetic approach allows for the incorporation of various functionalities, making it a robust platform for developing new biodegradable polymers that can mimic the functional diversity of natural biopolymers. rsc.orgacs.orgacs.org

The ROP of morpholinones is effectively driven by organocatalysts. researchgate.net A commonly used dual catalytic system consists of a strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and a thiourea (B124793) (TU) co-catalyst. acs.orgrsc.orgresearchgate.netfigshare.com In this system, the thiourea is thought to activate the morpholinone monomer through hydrogen bonding, facilitating the ring-opening process. nih.gov Another potent organocatalyst is 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which can be more active than the DBU/TU system, though sometimes at the cost of broader molecular weight distributions. acs.orgnih.govresearchgate.net

Research has revealed that the thermodynamics of the polymerization are critically dependent on the chemical nature of the substituent on the ring's nitrogen atom. rsc.orgnih.govacs.org N-acyl morpholin-2-ones, where the nitrogen atom's geometry is planar like in an amide, readily undergo polymerization. researchgate.netresearchgate.net In contrast, N-aryl or N-alkyl substituted morpholin-2-ones are resistant to polymerization under similar conditions. nih.govacs.orgacs.org Theoretical and experimental studies attribute this resistance to the pyramidal geometry of the nitrogen atom in these monomers, which results in a lower enthalpy of ring opening, making the polymerization thermodynamically unfavorable. rsc.orgacs.orgresearchgate.netresearchgate.net

MonomerCatalyst/Co-catalystSolventConversion (%)Mn (kDa)Dispersity (Đ)Reference
M_BocDBU/TUToluene (B28343)8710.81.12 acs.orgacs.org
M_BocTBDToluene9022.61.46 acs.orgacs.org
M_ODecDBU/TUToluene8414.21.07 acs.orgacs.org
M_BnTBDToluene0-- acs.orgacs.org
M_PhTBDToluene0-- acs.orgacs.org

This table presents data on the organocatalytic ring-opening polymerization of various N-substituted morpholin-2-ones. Conditions: Monomer 1 M in toluene, 25 °C. M_n determined by GPC.

The ROP of N-Boc-morpholinone, when catalyzed by the DBU/TU system, demonstrates features characteristic of a living polymerization. acs.orgacs.org Kinetic studies show that the polymer's molecular weight increases in a linear fashion with monomer conversion. acs.orgacs.org Concurrently, the molecular weight distributions, or dispersity (Đ), remain narrow, with values typically at or below 1.12 even at high levels of monomer conversion (up to 87%). acs.orgacs.orgrsc.org The rate of monomer consumption follows first-order kinetics, further supporting a controlled polymerization process. acs.orgacs.orgresearchgate.net

The polymerization is an equilibrium process. For the polymerization of N-Boc-morpholinone in toluene at room temperature, an equilibrium monomer concentration of 0.13 M has been determined. acs.orgresearchgate.net The use of binary catalyst systems, such as TU with TBD or DBU, is crucial for achieving well-controlled polymerizations, enabling the synthesis of polymers with predictable molecular weights and low dispersity. researchgate.net This level of control is essential for producing well-defined materials for high-performance applications.

MonomerSolventDP (NMR)Mn (kDa, GPC)Dispersity (Đ)Reference
1 (N-Boc-morpholinone)Toluene6514.51.12 rsc.org
2 (α-Me morpholinone)Toluene496.91.36 rsc.org
3 (N-Boc-azacaprolactone)Toluene7518.91.10 rsc.org
4 (N-glycyl morpholinone)DCM742.01.22 rsc.org

This table summarizes the results for the controlled organocatalytic ROP of various functionalized lactone monomers using a TU/DBU catalyst system.

A significant advancement in sustainable polymer chemistry is the development of chemically recyclable polymers. Research into poly(ester-amide)s (PEAs), derived from the ROP of morpholine-2,5-dione (B184730) (MD) derivatives, has demonstrated a successful closed-loop recycling system. researchgate.netfigshare.comnih.govacs.org These PEAs, which are strictly alternating copolymers, can be efficiently depolymerized back to their constituent monomers in high purity and yield. researchgate.netfigshare.comresearchgate.net

Several methods have been established for this depolymerization. TBD-catalyzed alcoholysis can rapidly and quantitatively break down the polymers to recover the monomer precursors. nih.govresearchgate.net Alternatively, acid-catalyzed depolymerization using an ion-exchange resin can also produce pure monomers quantitatively. nih.gov Furthermore, thermal depolymerization via sublimation has proven to be a highly efficient method for monomer recovery. researchgate.netfigshare.com This ability to chemically recycle the polymer back to its original monomer embodies the principles of a circular economy, addressing challenges of plastic waste. nih.gov

Kinetic Studies and Control over Molecular Weight and Dispersity

Development of Biodegradable Materials

The polymers derived from morpholinone monomers, including functionalized poly(aminoesters) and poly(ester-amide)s, are designed as synthetic biodegradable materials. rsc.orgacs.orgcmu.edu The presence of hydrolytically labile ester bonds within the polymer backbone is a key structural feature that ensures their degradability. mdpi.commdpi.com This makes them suitable for applications where transient material performance is required, such as in biomedical devices or environmentally benign plastics. acs.orgacs.org

The degradation behavior can be precisely controlled. The degradation of cationic poly(aminoesters) has been shown to be pH-responsive, with one pathway involving intramolecular cyclization to form diketopiperazine derivatives. rsc.org By creating copolymers with varying compositions—for example, by incorporating units like lactide or ε-caprolactone—the degradation rate can be tuned to meet specific application requirements. rsc.orgmdpi.commdpi.com This tailored degradability, combined with their functional nature, positions these materials as a valuable class of polymers for tissue engineering and drug delivery systems. mdpi.commdpi.com

Synthesis of Amphiphilic Block Copolymers

Sequential ROP of morpholinone monomers provides a direct route to synthesizing amphiphilic block copolymers. nih.gov These materials, which contain both hydrophobic and hydrophilic segments, can self-assemble into various nanostructures in solution. A notable example is the synthesis of charge-altering releasable transporters (CARTs), which are diblock co-oligomers prepared by the sequential polymerization of a lipid-containing cyclic carbonate monomer followed by an N-Boc-protected morpholinone monomer. nih.gov

This strategy has also been used to create diblock copolymers of valerolactone and morpholinone. rsc.org The controlled, living nature of the organocatalytic ROP allows for the precise construction of these block architectures, maintaining low dispersity and predictable molecular weights. researchgate.net The resulting amphiphilic block copolymers are of significant interest for a range of applications, including the formation of micelles for drug encapsulation and delivery. rsc.orgmdpi.com

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Stereocontrol and Efficiency

The development of efficient and stereoselective synthetic routes to access diverse morpholin-3-one derivatives remains a key focus. While classical methods often involve intramolecular cyclizations, contemporary research is geared towards more sophisticated and efficient approaches. researchgate.net

Recent advancements include the use of indium(III)-catalyzed intramolecular reductive etherification, which allows for the construction of variously substituted morpholines with high diastereoselectivity and good yields. oup.com This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups, including common N-protecting groups like Boc-, Cbz-, and Fmoc-. oup.com

Asymmetric synthesis is another critical frontier. Catalytic enantioselective methods are being developed to construct chiral morpholine (B109124) and morpholin-2-one (B1368128) structures. researchgate.netnih.gov For instance, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been successfully employed to produce 3-aryl/alkyl morpholin-2-ones with high enantiomeric excess. nih.gov Furthermore, a tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has proven effective for the enantioselective synthesis of 3-substituted morpholines. acs.org Researchers are also exploring the use of chiral auxiliaries and catalytic asymmetric allylic alkylation to achieve stereocontrol. nih.gov

These novel methodologies are paving the way for the synthesis of complex and previously inaccessible this compound analogs with precise stereochemistry, a crucial aspect for their application in drug discovery. acs.org

Exploration of New Biological Targets for Therapeutic Development

This compound derivatives have demonstrated a broad spectrum of biological activities, and researchers are continuously exploring new therapeutic targets. ontosight.ai The morpholine ring is considered a "privileged" structure in drug design due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and brain permeability. researchgate.netnih.govacs.org

Emerging research is focused on designing this compound derivatives as inhibitors for specific enzymes and receptors implicated in various diseases. For instance, novel this compound-fused quinazoline (B50416) derivatives have been synthesized and evaluated as potent EGFR tyrosine kinase inhibitors for potential anticancer applications. nih.gov Some derivatives have shown significant inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov

Furthermore, this compound derivatives are being investigated as agents targeting the central nervous system (CNS). nih.govacs.org Their structural features make them suitable candidates for developing drugs that can cross the blood-brain barrier. nih.gov A notable area of research is the development of this compound derivatives as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system and a therapeutic target for neurological disorders. nih.govresearchgate.netnih.gov Structural optimization of these derivatives is being pursued to improve their kinetic profiles for applications such as positron emission tomography (PET) imaging of MAGL in the brain. nih.govresearchgate.net

The potential of this compound derivatives as antimicrobial and anti-inflammatory agents is also an active area of investigation. ontosight.ai Studies have shown that some derivatives exhibit inhibitory effects against various bacteria. Additionally, certain derivatives have been found to induce apoptosis in cancer cells, highlighting their potential as anticancer drugs. nih.gov

Integration of Computational Design and Machine Learning in this compound Research

The integration of computational tools and machine learning is revolutionizing the field of drug discovery, and this compound research is no exception. These in silico methods are being employed to accelerate the design and optimization of novel this compound derivatives with desired biological activities. ijnc.ir

Molecular docking simulations are used to predict the binding modes of this compound derivatives with their biological targets. nih.gov This provides valuable insights into the structure-activity relationships and helps in the rational design of more potent and selective inhibitors. For example, docking studies have been instrumental in understanding the interaction of this compound-fused quinazolines with the EGFR kinase domain. nih.gov

In silico screening of virtual libraries of this compound compounds is another powerful approach to identify promising drug candidates. nih.govscispace.comuzh.ch This allows for the rapid evaluation of a large number of compounds without the need for their physical synthesis and testing in the early stages of drug discovery. Furthermore, machine learning algorithms are being developed to predict the pharmacokinetic and pharmacodynamic properties of this compound derivatives, aiding in the selection of candidates with optimal drug-like profiles. ijnc.ir

Development of Advanced Materials from this compound-Derived Polymers

The application of this compound derivatives extends beyond pharmaceuticals into the realm of materials science. Researchers are exploring the synthesis and properties of polymers derived from this compound and its analogs, aiming to create advanced materials with unique functionalities. ontosight.aigoogle.com

The ring-opening polymerization of morpholin-2-ones has been investigated to produce functionalized polyesters. acs.org The properties of these polymers can be tailored by modifying the substituents on the morpholinone ring. acs.orgresearchgate.net For example, the organocatalytic ring-opening polymerization of N-acyl morpholin-2-ones yields poly(aminoesters) with N-acylated amines in the polymer backbone. acs.org Deprotection of these polymers can lead to water-soluble, cationic polymorpholinones. acs.orgresearchgate.net

Polymers derived from N-vinyl-3-morpholinone have also been developed. google.com These polymers exhibit good adhesiveness to surfaces like glass and ceramics and have potential applications as dye-assisting adjuvants for synthetic fibers. google.com Additionally, the development of stimuli-responsive polymers derived from morpholine and thiomorpholine (B91149) oxide is an emerging area. mdpi.comnih.gov These materials can change their properties in response to external stimuli such as pH, making them promising for applications in drug delivery and tissue engineering. mdpi.comnih.gov The study of oligomers produced from morpholine and epichlorohydrin (B41342) is another area of interest for developing new polymeric materials. e3s-conferences.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on environmental sustainability, researchers are actively developing greener and more efficient synthetic methods for this compound and its derivatives. ijnc.irjocpr.comacs.org The principles of green chemistry, such as atom economy, use of safer solvents, and catalytic reactions, are being increasingly applied to minimize the environmental impact of chemical synthesis. jocpr.com

One approach involves the use of more environmentally friendly reagents and catalysts. For example, a method for the preparation of 4-(4-aminophenyl)-3-morpholinone utilizes ammonium (B1175870) formate (B1220265) as a hydrogen donor in a palladium-catalyzed reduction, avoiding the need for high-pressure hydrogenation. google.com This process is conducted in a polar solvent at room temperature, making it safer and more suitable for industrial production. google.com The use of water as a solvent in certain synthetic steps is also being explored to reduce the reliance on hazardous organic solvents.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Morpholin-3-one in laboratory settings?

  • Methodological Answer : Synthesis typically involves cyclization reactions of precursor amines or alcohols under controlled conditions (e.g., acid catalysis). Characterization requires spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) to confirm molecular structure and purity ≥95% . For novel derivatives, elemental analysis and X-ray crystallography are recommended to validate structural integrity . Safety protocols, including fume hood use and PPE, must align with OSHA HCS guidelines due to acute toxicity risks .

Q. How should researchers safely handle this compound in experimental workflows?

  • Methodological Answer : Follow OSHA HCS standards: avoid inhalation/contact via nitrile gloves, lab coats, and eye protection. Work under negative-pressure ventilation to prevent aerosol formation. Emergency protocols require immediate decontamination (e.g., 15-minute eye rinsing) and medical consultation for exposure . Storage should prioritize inert atmospheres and segregation from reactive agents to prevent degradation .

Q. What analytical techniques are critical for assessing this compound purity and stability?

  • Methodological Answer : Use reversed-phase HPLC with UV detection for purity analysis. Stability studies under varied pH/temperature conditions should employ accelerated degradation protocols, with mass spectrometry (LC-MS) to identify degradation products . For real-time stability, store samples in controlled environments and monitor via periodic FTIR to detect structural changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., statistic) to quantify variability across studies . Apply the FINER framework to evaluate experimental feasibility and novelty, ensuring studies control for variables like solvent choice or assay type. For in vitro/in vivo discrepancies, validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in pharmacological contexts?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies with systematic derivatization of the morpholine ring. Use molecular docking simulations (e.g., AutoDock Vina) to predict target interactions, followed by SPR or ITC for binding validation . For in vivo models, apply pharmacokinetic profiling (LC-MS/MS) to correlate plasma concentration with efficacy .

Q. How can researchers design robust studies to evaluate this compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological environments (e.g., phosphate buffer at pH 7.4, 37°C) and monitor degradation via LC-MS. Use Arrhenius kinetics to predict shelf-life. For hydrolytic stability, compare half-lives in aqueous vs. lipid matrices . Include positive controls (e.g., known labile analogs) and statistical power analysis to ensure reproducibility .

Q. What strategies mitigate bias when interpreting conflicting toxicological data on this compound?

  • Methodological Answer : Apply Cochrane systematic review principles: predefine inclusion/exclusion criteria, assess study quality via ROBINS-I tool, and perform sensitivity analyses to identify outlier datasets . Use the H statistic to quantify heterogeneity and subgroup analyses (e.g., by exposure route) to isolate confounding factors .

Methodological Best Practices

  • Data Reporting : Adhere to Beilstein Journal guidelines: limit main text to 5 key compounds, with full synthetic details in supplementary files. Reference known compounds rigorously and provide raw spectral data for novel derivatives .
  • Ethical Compliance : Disclose conflicts of interest and obtain IRB approval for studies involving human-derived samples .
  • Literature Reviews : Use PICO frameworks to structure research questions, ensuring alignment with gaps in morpholine-based drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.